molecular formula C11H20O4S B15244118 Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate

Cat. No.: B15244118
M. Wt: 248.34 g/mol
InChI Key: UNRYFJPOSWQDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O4S It is a member of the ester family, characterized by the presence of an ethyl ester group attached to a cyclohexane ring, which is further substituted with a methylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, followed by the introduction of the methylsulfonylmethyl group. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate esterification.

    Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methylsulfonylmethyl group may also play a role in modulating the compound’s activity by influencing its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methylsulfonylacetate: Similar in structure but lacks the cyclohexane ring.

    Methyl cyclohexanecarboxylate: Similar ester group but without the methylsulfonylmethyl substitution.

    Cyclohexanecarboxylic acid: The parent acid without esterification or sulfonyl substitution.

Uniqueness

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate is unique due to the combination of the cyclohexane ring, ester group, and methylsulfonylmethyl substitution. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

ethyl 1-(methylsulfonylmethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O4S/c1-3-15-10(12)11(9-16(2,13)14)7-5-4-6-8-11/h3-9H2,1-2H3

InChI Key

UNRYFJPOSWQDMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)CS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.